(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine
Description
Discovery and Development
The discovery and development of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine can be traced through the broader evolution of cyclopropylamine chemistry and the systematic exploration of cyclopropylmethyl derivatives in organic synthesis. The foundational work in cyclopropylamine chemistry began with the establishment of synthetic routes to cyclopropylamine itself, which was identified as an important intermediate in the synthesis of numerous organic compounds. Early research demonstrated that cyclopropylamine serves as a crucial building block for various applications, including the synthesis of herbicides such as 6-cyclopropylamino-2-chloro-s-triazine and ectoparasiticides like cyromazine. The development of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine represents a natural progression in this field, as researchers sought to combine the unique properties of cyclopropyl groups with the versatile reactivity of dimethylamino functionalities.
Historical patents and research publications reveal a systematic approach to developing cyclopropylmethyl alkyl amines, with methodologies involving the reaction of cyclopropyl cyanide derivatives with alkyl amines under hydrogenation conditions. These early investigations established that cyclopropylmethyl compounds could be synthesized through multiple pathways, including reductive amination processes and nucleophilic substitution reactions. The specific development of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine emerged from efforts to create amine derivatives that could serve as intermediates in pharmaceutical synthesis while maintaining the structural integrity of the cyclopropyl ring system. Research efforts have focused on optimizing synthetic conditions to ensure high yields and selectivity while avoiding ring-opening reactions that could compromise the cyclopropyl functionality.
Nomenclature and Classification
The systematic nomenclature of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine follows International Union of Pure and Applied Chemistry conventions for naming complex amine structures containing multiple functional groups. The compound is officially designated as N1-(Cyclopropylmethyl)-N2,N2-dimethylethane-1,2-diamine, reflecting its structural composition as an ethylenediamine derivative where one nitrogen bears a cyclopropylmethyl substituent and the other nitrogen carries two methyl groups. This nomenclature system clearly delineates the connectivity and substitution pattern, providing chemists with precise structural information necessary for synthesis planning and compound identification.
The Chemical Abstracts Service has assigned the compound the registry number 840474-74-0, which serves as a unique identifier in chemical databases and regulatory systems. Alternative names found in the literature include (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine and cyclopropylmethyl-dimethylaminoethylamine, though the official systematic name remains the most precise descriptor. The compound falls under the broader classification of secondary amines due to the presence of one hydrogen atom replaceable on the primary amine nitrogen, while the dimethylamino portion represents a tertiary amine functionality. This dual amine character contributes to the compound's unique reactivity profile and distinguishes it from simpler monoamine structures.
The molecular formula C8H18N2 indicates the presence of eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms, arranged in a specific connectivity pattern that defines the compound's three-dimensional structure and chemical properties. The systematic classification places this compound within the broader family of ethylenediamine derivatives, specifically those bearing cycloalkyl substituents, which have gained significant attention in medicinal chemistry research.
Position in Amine Chemistry Literature
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine occupies a distinctive position within the extensive literature on amine chemistry, representing an important intersection between cycloalkyl chemistry and polyamine research. The compound contributes to the growing body of knowledge concerning the unique properties imparted by cyclopropyl substituents in organic molecules, particularly their ability to enhance biological activity and provide conformational constraints. Within the broader context of amine chemistry, this compound exemplifies the sophisticated structural modifications that chemists employ to fine-tune molecular properties for specific applications.
The literature reveals significant interest in cyclopropylmethyl-containing amines due to their potential in medicinal chemistry applications, where the cyclopropyl group often serves as a bioisostere for other functional groups while providing enhanced metabolic stability. Research publications have documented the synthesis and characterization of numerous related compounds, including various cyclopropylmethyl alkyl amines and their derivatives, establishing a comprehensive framework for understanding structure-activity relationships within this chemical class. The specific combination of cyclopropylmethyl and dimethylaminoethyl functionalities represents a relatively specialized area of study, with applications spanning from synthetic methodology development to pharmaceutical intermediate preparation.
Contemporary research has increasingly focused on the mechanistic aspects of reactions involving (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine, particularly its behavior in nucleophilic substitution reactions and its interactions with biological targets. The compound's position in the literature is further solidified by its inclusion in patent applications and research studies exploring novel synthetic methodologies for amine preparation and functionalization. This extensive documentation reflects the compound's importance as both a synthetic target and a building block for more complex molecular structures.
Significance in Organochemistry Research
The significance of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine in organochemistry research extends far beyond its role as a simple synthetic intermediate, encompassing fundamental contributions to our understanding of cycloalkyl amine chemistry and the development of new synthetic methodologies. The compound serves as an excellent model system for studying the effects of cyclopropyl substitution on amine reactivity, providing insights into the electronic and steric influences that govern chemical behavior in this important class of molecules. Research has demonstrated that the presence of the cyclopropylmethyl group significantly alters the basicity, nucleophilicity, and conformational preferences of the amine functionality, leading to unique reactivity patterns that have implications for synthetic strategy development.
The synthetic accessibility of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine through multiple pathways has made it a valuable target for methodological studies aimed at developing new approaches to amine synthesis. Researchers have utilized this compound to explore and optimize various reaction conditions, including reductive amination procedures, alkylation strategies, and transition metal-catalyzed transformations. The successful synthesis of this compound has contributed to the broader understanding of how to construct complex amine structures while maintaining the integrity of sensitive functional groups such as the cyclopropyl ring.
In the context of pharmaceutical chemistry research, (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine represents an important example of how structural modifications can be used to modulate the properties of bioactive molecules. The compound's unique combination of functional groups provides researchers with opportunities to explore structure-activity relationships and develop new therapeutic agents with improved pharmacological profiles. The growing recognition of cyclopropyl-containing compounds as privileged structures in drug discovery has further elevated the importance of this compound and related derivatives in contemporary organochemistry research.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)6-5-9-7-8-3-4-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELRNRXLPRWVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
One common method involves reacting cyclopropylmethylamine with halogenated or activated intermediates under basic conditions. For instance, the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with bases like sodium hydroxide or potassium carbonate facilitates nucleophilic substitution at the electrophilic carbon center.
Cyclopropylmethylamine + 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride → (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
- Solvent: Dichloromethane or THF
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to mild heating (~25–40°C)
- Time: Several hours (typically 12–24 hours)
This method is supported by literature indicating efficient nucleophilic substitution in similar systems, with yields often exceeding 70% under optimized conditions.
Reductive Amination and Alkylation
Another viable route involves a two-step process:
- Preparation of an intermediate aldehyde or ketone (e.g., cyclopropylmethyl aldehyde).
- Reaction with 2-(dimethylamino)ethylamine under reductive amination conditions, using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Multi-Step Synthesis via Organometallic Intermediates
A more advanced route, especially for scalable production, involves:
- Reaction of cyclopropyl methyl ketone with methylmagnesium bromide to form a secondary alcohol.
- Conversion of this intermediate to the corresponding amine via chlorosulfonyl isocyanate and subsequent hydrolysis, as detailed in patent literature.
- Anhydrous solvents like THF
- Low temperature (-50°C to 0°C) during Grignard addition
- Controlled hydrolysis and purification steps
This pathway is advantageous for producing enantiomerically pure compounds and is suitable for industrial scale-up.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclopropylmethylamine, halogenated intermediate | NaOH, K2CO3 | DCM, THF | Room temp to 40°C, 12–24 h | 70–85 | Widely used, straightforward |
| Reductive amination | Cyclopropyl aldehyde, 2-(dimethylamino)ethylamine | NaCNBH3 | Methanol, DMSO | 0–25°C, 24 h | 61 | Suitable for complex modifications |
| Organometallic pathway | Cyclopropyl methyl ketone, methylmagnesium bromide | MgBrCH3 | THF | -50°C to 0°C, subsequent hydrolysis | Variable | Industrial scale, high purity |
Research Findings and Optimization Insights
- Reaction Efficiency: Nucleophilic substitution in organic solvents with bases like potassium carbonate provides high yields and operational simplicity.
- Selectivity and Purity: Reductive amination offers high selectivity, especially when using mild reducing agents, minimizing side reactions.
- Scale-up Potential: Organometallic routes, despite requiring stringent conditions, enable large-scale synthesis with high stereochemical control.
Notes on Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The pathways involved may include modulation of neurotransmitter release, inhibition of microbial growth, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares (cyclopropylmethyl)[2-(dimethylamino)ethyl]amine with structurally or functionally related amines, focusing on substituent effects, biological activity, and applications.
Structural and Functional Analogues
Key Comparative Findings
Biological Activity: The 2-(dimethylamino)ethyl group enhances cytotoxicity in compounds like 1h (IC₅₀ = 14.45 μM for P388 cells) compared to aryl amines, which exhibit lower solubility and reduced in vivo suitability . Cyclopropylmethyl analogs (e.g., ) may improve metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation .
Catalytic and Material Applications: Me₆TREN’s tris(dimethylaminoethyl) structure enables strong metal chelation, critical for controlled radical polymerization (ATRP) . In resin cements, ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in degree of conversion (72% vs. 58%) and physical properties, highlighting substituent positioning effects .
Physicochemical Properties: Water solubility: 2-(Dimethylamino)ethyl analogs exhibit higher solubility than aryl amines, making them preferable for drug delivery .
Contradictions and Limitations
- Reactivity vs. Structure: Ethyl 4-(dimethylamino)benzoate shows higher reactivity than 2-(dimethylamino)ethyl methacrylate in resins, contradicting expectations that the ethylamino group’s mobility would enhance reactivity .
- Cytotoxicity vs. Stabilization: While 2-(dimethylamino)ethyl analogs are cytotoxic and stabilize G-quadruplex DNA, lysinyl analogs (n = 4) lack both properties, indicating chain-length dependence .
Biological Activity
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine, also known by its CAS number 840474-74-0, is a compound with potential neuroactive properties and various biological activities. This article explores its biological activity based on diverse research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine can be represented as follows:
- Molecular Formula : C₉H₁₄N₂
- IUPAC Name : (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine
This compound features a cyclopropyl group attached to a dimethylaminoethylamine moiety, which influences its interaction with biological systems.
Neuroactive Properties
Research indicates that (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine exhibits neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly in modulating the activity of various receptors in the central nervous system.
- Mechanism of Action : The compound is believed to interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Case Study : In a study involving multidrug-resistant (MDR) cancer cells, (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine showed promise in reversing drug resistance mechanisms by modulating P-glycoprotein activity, which is often overexpressed in resistant cancer phenotypes .
Antimicrobial Effects
There is emerging evidence suggesting that (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine possesses antimicrobial properties. Preliminary tests have indicated efficacy against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine | Neuroactive, anticancer | Modulation of neurotransmitter receptors; P-glycoprotein inhibition |
| Tris[2-(dimethylamino)ethyl]amine | Antimicrobial, neuroactive | Interaction with various receptors |
| Zardaverine | Anticancer | Inhibition of specific signaling pathways |
This comparison highlights how (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine shares some biological activities with similar compounds but may have unique mechanisms that warrant further investigation.
In Vitro Studies
In vitro studies have shown that (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine can effectively reduce cell viability in cancer cell lines through apoptosis induction. The compound's ability to modulate P-glycoprotein has been particularly noted in studies focusing on drug-resistant cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
